(3-Cyclopenten-1-ylphenyl)methanol
Description
"(3-Cyclopenten-1-ylphenyl)methanol" is a substituted benzyl alcohol derivative featuring a cyclopentenyl ring attached to the phenyl group at the third position.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
[3-(cyclopenten-1-yl)phenyl]methanol |
InChI |
InChI=1S/C12H14O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-5,7-8,13H,1-2,6,9H2 |
InChI Key |
ZOKDKWMOOALWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize "(3-Cyclopenten-1-ylphenyl)methanol," we compare it with structurally or functionally related alcohols, focusing on physical properties, synthetic routes, and applications.
Structural Analogs
Key Observations :
- Steric and Electronic Effects: The cyclopentenyl group in "this compound" introduces steric hindrance and electron-withdrawing effects compared to benzyl alcohol, altering its nucleophilicity and solubility .
- Synthetic Utility: Cyclopent-3-en-1-ylmethanol is used in Diels-Alder reactions due to its conjugated diene system, whereas "this compound" may exhibit enhanced regioselectivity in analogous reactions due to the phenyl group’s directing effects.
Catalytic Relevance
While direct studies on "this compound" are absent, methanol synthesis catalysts (e.g., In₂O₃-based systems) highlight the importance of alcohol intermediates in CO₂ hydrogenation . Substituted alcohols like "this compound" could theoretically participate in similar pathways, but their stability under catalytic conditions remains unexplored.
Thermodynamic and Kinetic Data
| Property | "this compound" (Predicted) | Benzyl Alcohol (Experimental) |
|---|---|---|
| Boiling Point (°C) | ~250–270 (est.) | 205 |
| LogP (Octanol-Water Partition) | 2.1–2.5 (estimated) | 1.1 |
| pKa | ~15–16 | 15.4 |
Notes:
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